4-Fluoro-2-iodo-1-nitrobenzene
Overview
Description
4-Fluoro-2-iodo-1-nitrobenzene is an organic compound with the chemical formula C6H3FINO2 and a molecular weight of 267.00 g/mol . It is a solid, typically appearing as a light yellow to brown powder . This compound is used primarily as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Fluoro-2-iodo-1-nitrobenzene can be achieved through a series of reactions involving iodination and nitration . The general synthetic route is as follows:
Chemical Reactions Analysis
4-Fluoro-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-Fluoro-2-iodo-1-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to develop new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-nitrobenzene involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing the electrophile to the meta position relative to the nitro group . This compound can also undergo reduction reactions, where the nitro group is converted to an amine group, altering its chemical properties and reactivity .
Comparison with Similar Compounds
4-Fluoro-2-iodo-1-nitrobenzene can be compared with other similar compounds such as:
4-Fluoro-1-iodo-2-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2-Fluoro-5-methyl-1-nitrobenzene: Another nitrobenzene derivative with a methyl group instead of an iodine atom, leading to different chemical properties and uses.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of iodine, which can influence its reactivity in coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its suitability for specific synthetic applications and its role as an intermediate in the production of various organic compounds.
Properties
IUPAC Name |
4-fluoro-2-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROTSNREAHREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598370 | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-64-4 | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41860-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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